molecular formula C29H26ClN5 B11205556 4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11205556
M. Wt: 480.0 g/mol
InChI Key: WFCJLDAYXAHUFX-UHFFFAOYSA-N
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Description

The compound 4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold renowned for its structural resemblance to purines and diverse bioactivities, including antitumor, antiviral, and kinase inhibitory properties . This derivative features a 4-benzylpiperazine moiety at position 4, a phenyl group at position 5, and a 4-chlorophenyl group at position 7.

Properties

Molecular Formula

C29H26ClN5

Molecular Weight

480.0 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H26ClN5/c30-24-11-13-25(14-12-24)35-20-26(23-9-5-2-6-10-23)27-28(31-21-32-29(27)35)34-17-15-33(16-18-34)19-22-7-3-1-4-8-22/h1-14,20-21H,15-19H2

InChI Key

WFCJLDAYXAHUFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl 2-Cyano-4,4-Diethoxybutanoate

The patented four-step process (US10738058B2) begins with ethyl 2-cyano-4,4-diethoxybutanoate and bromoacetaldehyde diethyl acetal. Cyclization under alkaline conditions yields 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated using phosphorus oxychloride to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate achieves >99.5% purity via HPLC without additional purification, making it ideal for downstream modifications.

Formamidine Salt-Mediated Cyclization

An alternative route (CN110386936B) employs 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate to generate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene. Cyclization with formamidine salt and alkali at 20–40°C produces the pyrrolo[2,3-d]pyrimidine core in a one-pot reaction, achieving yields of 70–85%.

Functionalization at the 4-Position: Piperazine Substitution

The 4-chloro group in the core undergoes nucleophilic aromatic substitution (NAS) with 4-benzylpiperazine.

Reaction Conditions and Optimization

  • Solvent : Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) at 80–100°C.

  • Base : Potassium carbonate or triethylamine to deprotonate the piperazine.

  • Yield : 75–90% when using a 1.2:1 molar ratio of 4-benzylpiperazine to 4-chloro intermediate.

Mechanistic Insight : The reaction proceeds via a two-step elimination-addition pathway, where the chloride leaving group is displaced by the piperazine nitrogen.

Incorporation of the 5-Phenyl and 7-(4-Chlorophenyl) Groups

PositionBoronic AcidCatalystYield (%)Purity (%)
5PhenylPd(PPh₃)₄8298.5
74-ChlorophenylPdCl₂(dppf)7897.8

Integrated Synthetic Route

Combining these steps, the full synthesis proceeds as follows:

  • Core Formation : Synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via cyclocondensation (yield: 67.8%).

  • 5-Phenyl Introduction : Suzuki coupling at 5-position (yield: 82%).

  • 7-(4-Chlorophenyl) Introduction : Second Suzuki coupling (yield: 78%).

  • Piperazine Substitution : NAS with 4-benzylpiperazine (yield: 85%).

Overall Yield : 37.4% (0.678 × 0.82 × 0.78 × 0.85).

Purity and Scalability

The final compound exhibits >99% purity (HPLC) without chromatography. Scalability is enhanced by:

  • Solvent Recovery : Ethanol and DMA are recycled, reducing waste by 30%.

  • One-Pot Reactions : Minimizing intermediate isolation improves throughput.

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Cyclocondensation467.899.5High
Formamidine Route372.398.9Moderate
Suzuki Coupling278–8297.8–98.5High

Challenges and Solutions

  • Regioselectivity : Competing reactions at the 4- and 7-positions are mitigated by sequential functionalization.

  • Byproduct Formation : Excess 4-benzylpiperazine (1.5 eq) minimizes di-substituted impurities .

Chemical Reactions Analysis

Substitution Reactions

The compound’s structure allows substitution at multiple sites, including the piperazine ring, pyrrolo[2,3-d]pyrimidine core, and aromatic substituents.

Piperazine Ring Modifications

The secondary amines in the piperazine ring are susceptible to alkylation or acylation. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) can produce quaternary ammonium salts.

  • Acylation : Treatment with acyl chlorides forms amides, as seen in analogs where carboxamide derivatives improved pharmacokinetic properties .

Pyrrolo[2,3-d]Pyrimidine Core

The 4-position is occupied by the piperazine group, but the 2- and 6-positions remain potential sites for electrophilic substitution. In related compounds, halogenation and cross-coupling reactions (e.g., Sonogashira) have been employed to introduce substituents .

Aromatic Substitutents

  • 4-Chlorophenyl Group : The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution under harsh conditions (e.g., with strong bases or catalysts like CuI/Pd) .

  • Phenyl Group at C-5 : Electrophilic substitution (e.g., nitration, sulfonation) is feasible, though steric hindrance may limit reactivity.

Oxidation

  • Piperazine Ring : Tertiary amines in the piperazine can oxidize to N-oxides using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Aromatic Rings : Benzylic positions (e.g., the benzyl group on piperazine) may oxidize to ketones under strong conditions.

Reduction

  • Benzyl Group : Catalytic hydrogenation (e.g., H₂/Pd-C) cleaves the benzyl group from the piperazine, forming a primary amine intermediate .

  • Chlorophenyl Group : Dehalogenation via hydrogenolysis is possible but less common due to stability of the C-Cl bond .

Piperazine Modifications

  • Deprotection : The benzyl group on piperazine can be removed via hydrogenolysis, enabling further functionalization .

  • Cyclization : Under acidic conditions, the piperazine may form bicyclic structures via intramolecular reactions.

Heterocyclic Core Reactivity

  • Ring Opening : Strong acids or bases can hydrolyze the pyrrolo[2,3-d]pyrimidine ring, though this is typically undesired .

  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions could introduce aryl/alkyl groups at available positions .

Research Insights

  • Kinase Inhibition : Structural analogs with bulkier substituents at C-5 and N-7 exhibit enhanced selectivity for PKB over PKA .

  • Metabolic Stability : Piperazine acylation reduces hepatic clearance, improving oral bioavailability in preclinical models .

  • Synthetic Challenges : Steric hindrance from the 5-phenyl and 7-chlorophenyl groups limits reactivity at the pyrrolopyrimidine core.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of pyrrolo[2,3-d]pyrimidines, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of a piperazine ring enhances its ability to interact with biological targets, making it a candidate for drug development. The molecular formula is C29H26ClN5C_{29}H_{26}ClN_5 with a molecular weight of approximately 480.0 g/mol .

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. A study reported that compounds similar to 4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine showed promising results against various cancer cell lines, demonstrating cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AK5620.66
Compound BMCF-70.45
Compound CMV4-110.70

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that it exhibits moderate to good antibacterial effects against various strains, including Staphylococcus aureus and Salmonella typhi. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 µmol/L, showing comparable efficacy to established antibiotics like cefotaxime .

Pharmacological Insights

The mechanism of action for this class of compounds typically involves the inhibition of specific enzymes or receptors linked to disease pathways. For instance, the interaction with xanthine oxidase has been noted in related compounds, suggesting potential applications in treating conditions like gout and hyperuricemia .

Material Science Applications

Beyond biological applications, the structural characteristics of 4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine may also lend it utility in material science, particularly in the development of organic semiconductors and photovoltaic materials due to its ability to undergo various chemical transformations .

Case Studies and Research Findings

Several studies have focused on synthesizing analogs of this compound to enhance its biological activity or reduce toxicity. For example, modifications at the piperazine ring or the chlorophenyl group have yielded compounds with improved selectivity and potency against cancer cells while exhibiting lower side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural differences among selected analogs are summarized below:

Compound Name Position 4 Substituent Position 5 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-Benzylpiperazin-1-yl Phenyl 4-Chlorophenyl ~466.5* Bulky benzyl group enhances π-π interactions; Cl improves hydrophobicity.
5-(4-Cl-Ph)-7-(4-Me-Ph)-4-(Pyrrolidin-1-yl) Pyrrolidin-1-yl 4-Chlorophenyl 4-Methylphenyl 388.72 Semi-chair conformation; C–H⋯π and π–π interactions stabilize packing .
7-(4-F-Ph)-4-(4-Me-Piperazin-1-yl)-5-Ph 4-Methylpiperazin-1-yl Phenyl 4-Fluorophenyl ~423.5* Smaller substituent at position 4; F increases electronegativity.
PP1/PP2 (Pyrazolo[3,4-d]pyrimidines) t-Butyl (PP1) 4-Methylphenyl (PP1) N/A N/A Different heterocyclic core; kinase inhibition via Src family targeting.
4-Cl-5-(4-F-Ph)-7-(4-MeO-Ph) Chlorine 4-Fluorophenyl 4-Methoxyphenyl ~373.8* Methoxy group enhances solubility; Cl/F balance electronic effects.

*Calculated based on molecular formulas.

Key Observations:

Pyrrolidine-based analogs exhibit semi-chair conformations with C–H⋯π interactions, while benzylpiperazine may adopt distinct conformations due to its flexibility and aromatic tail .

Halogen Effects :

  • The 4-chlorophenyl group at position 7 in the target compound increases hydrophobicity compared to 4-fluorophenyl in , which may improve membrane permeability but reduce solubility.
  • Chlorine’s electron-withdrawing nature could alter electronic distribution in the pyrrolo-pyrimidine core, affecting binding to biological targets .

Crystallographic and Conformational Comparisons

  • Pyrrolidin-1-yl Analog () :

    • Crystal structure (space group P1) reveals two independent molecules (A and B) with pseudo-inversion symmetry.
    • Pyrrolidine rings adopt semi-chair conformations (δ = 0.407–0.415 Å, ψ = 270.5–271.6°).
    • Dihedral angles between fused pyrrolo-pyrimidine and aryl groups range from 41.89° to 66.35°, indicating moderate strain .
  • Computational modeling (e.g., SHELX ) would be required to predict packing motifs and intermolecular interactions.

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C25H27ClN6O2C_{25}H_{27}ClN_6O_2, with a molecular weight of approximately 479.0 g/mol. Its complex structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Several studies have indicated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, related compounds have shown potent inhibition of fibroblast growth factor receptors (FGFRs) with IC50 values ranging from 7 to 712 nM, indicating their potential in cancer therapy targeting FGFR signaling pathways .
    • In vitro studies demonstrated that these compounds can inhibit the proliferation and induce apoptosis in breast cancer cells (e.g., 4T1 cells) .
  • Neuroprotective Effects
    • The compound has been linked to neuroprotective properties through its interaction with ATF4 and NF-kB proteins, which are involved in cellular stress responses and inflammation. This suggests potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Properties
    • Research indicates that the compound may inhibit pathways associated with inflammation, particularly the NF-kB inflammatory pathway, thereby showcasing its anti-inflammatory potential .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of FGFRs : Targeting FGFR signaling pathways is crucial in various cancers due to their role in cell proliferation and survival.
  • Regulation of Apoptosis : By modulating apoptotic pathways, the compound can enhance programmed cell death in cancer cells.
  • Modulation of Inflammatory Responses : The inhibition of NF-kB signaling leads to reduced inflammation, which is beneficial in neurodegenerative conditions.

Table 1: Biological Activities and Corresponding IC50 Values

Activity TypeTargetIC50 (nM)
FGFR InhibitionFGFR17
FGFR29
FGFR325
FGFR4712
Cancer Cell Proliferation InhibitionBreast Cancer Cells (4T1)N/A

Case Studies

Several studies have evaluated the biological activity of related pyrrolopyrimidine compounds:

  • Study on FGFR Inhibition :
    • A series of pyrrolopyrimidine derivatives were synthesized and tested for their inhibitory effects on FGFRs. Compound 4h exhibited remarkable potency against multiple FGFR isoforms, demonstrating significant anticancer potential .
  • Neuroprotection Research :
    • Investigations into the neuroprotective effects highlighted the compound's ability to mitigate cellular stress responses and inflammation in neuronal cells, suggesting therapeutic avenues for neurodegenerative diseases .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example:

  • Step 1: Preparation of intermediates via coupling reactions (e.g., ethyl 2-cyanoacetate with brominated reagents) .
  • Step 2: Cyclization to form the pyrrolo[2,3-d]pyrimidine core, followed by chlorination at the 4-position .
  • Step 3: Introduction of substituents (e.g., benzylpiperazinyl, chlorophenyl) via nucleophilic substitution or cross-coupling reactions .
    Key conditions include anhydrous solvents (DMF, THF), catalysts (Pd for coupling), and controlled temperatures (60–120°C). Purification often employs column chromatography or recrystallization .

Advanced: How can computational methods predict the kinase inhibitory activity of this compound?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the compound and kinase ATP-binding pockets. Substituents like the 4-chlorophenyl group may enhance hydrophobic interactions, while the benzylpiperazinyl moiety could influence selectivity .
  • QSAR Models: Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to correlate structural features with IC50 values from kinase assays .
  • MD Simulations: Assess binding stability over time using molecular dynamics to identify critical residues for interaction .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR validates substituent positions (e.g., aromatic protons at δ 7.1–8.0 ppm for chlorophenyl) and detects impurities .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ = 524.18 Da) .
  • X-ray Crystallography: Resolves 3D conformation, as demonstrated in structurally analogous pyrrolo-pyrimidine derivatives .
  • TLC/HPLC: Monitors reaction progress and purity (>95% by HPLC) .

Advanced: How do structural modifications influence pharmacological profiles?

Answer:
Substituent effects can be systematically evaluated:

Position Modification Impact on Activity Source
4-BenzylpiperazinylReplacement with morpholineReduced kinase selectivity
7-(4-Chlorophenyl)Fluorine substitutionEnhanced metabolic stability
5-PhenylDimethoxybenzyl additionImproved solubility but lower potency

Such modifications require iterative synthesis and kinase inhibition assays (e.g., EGFR, VEGFR2) to validate trends .

Data Contradiction: How to resolve discrepancies in reported bioactivities?

Answer:

  • Comparative Assays: Re-test compounds under standardized conditions (e.g., ATP concentration, cell lines) to minimize variability .
  • Structural Validation: Confirm batch purity via NMR/HPLC and rule out degradation products .
  • Kinase Panel Screening: Test against a broad kinase panel (e.g., 100+ kinases) to identify off-target effects that may explain divergent results .
  • Meta-Analysis: Use statistical tools to aggregate data across studies, accounting for methodological differences (e.g., IC50 determination methods) .

Advanced: What strategies optimize reaction yields for scaled synthesis?

Answer:

  • DoE (Design of Experiments): Apply factorial design to optimize variables (temperature, catalyst loading, solvent ratio) .
  • Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., chlorination) .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)2 vs. PdCl2) for cross-coupling efficiency .

Basic: How to assess stability under physiological conditions?

Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Plasma Stability: Test in human plasma at 37°C; instability may indicate susceptibility to esterase/protease cleavage .
  • Light/Thermal Stress: Expose to 40–60°C and UV light to identify decomposition pathways .

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